Cas no 925006-64-0 (1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an o-tolyl group at the 1-position and an amine at the 4-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its rigid aromatic framework enhances binding affinity in target interactions, particularly in kinase inhibition studies. The compound exhibits good stability under standard conditions and demonstrates potential as a precursor for the synthesis of biologically active molecules. Its well-defined synthetic route allows for high purity and scalability, supporting its use in drug discovery and development applications.
1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine structure
925006-64-0 structure
Product Name:1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:925006-64-0
MF:C12H11N5
MW:225.249241113663
MDL:MFCD08446367
CID:4665252
Update Time:2025-06-30

1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • 1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
    • 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, AldrichCPR
    • 1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine
    • MDL: MFCD08446367
    • Inchi: 1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
    • InChI Key: VCQJWWQVGDBSNN-UHFFFAOYSA-N
    • SMILES: N1(C2C(=C(N)N=CN=2)C=N1)C1C=CC=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 272
  • XLogP3: 1.9
  • Topological Polar Surface Area: 69.6

1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T600540-10mg
1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0
10mg
$ 50.00 2022-06-02
TRC
T600540-50mg
1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0
50mg
$ 115.00 2022-06-02
TRC
T600540-100mg
1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0
100mg
$ 185.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528729-100mg
1-(O-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0 98%
100mg
¥1944.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528729-250mg
1-(O-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0 98%
250mg
¥3660.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528729-1g
1-(O-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0 98%
1g
¥6843.00 2024-04-25
abcr
AB510061-100 mg
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
925006-64-0
100MG
€278.30 2023-04-18
abcr
AB510061-250 mg
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
925006-64-0
250MG
€478.20 2023-04-18
abcr
AB510061-1 g
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
925006-64-0
1g
€913.80 2023-04-18
A2B Chem LLC
AJ12791-100mg
1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
925006-64-0 ≥ 98% (HPLC)
100mg
$160.00 2024-07-18

1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:925006-64-0)1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine
Order Number:A1198070
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):494.0
Email:sales@amadischem.com

Additional information on 1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine

Professional Introduction to Compound with CAS No 925006-64-0 and Product Name: 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The compound with the CAS number 925006-64-0 and the product name 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine integrates a pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in medicinal chemistry, with a tolyl substituent at the 1-position. This combination not only enhances the compound's solubility and bioavailability but also modulates its interaction with biological targets.

Recent studies have highlighted the importance of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the development of novel therapeutic agents. The pyrazolo[3,4-d]pyrimidine moiety is known for its ability to inhibit various kinases and enzymes that are involved in cancer progression, inflammation, and other metabolic disorders. The presence of the tolyl group at the 1-position further enhances the compound's pharmacokinetic properties, making it a promising candidate for further investigation.

In a groundbreaking study published in the Journal of Medicinal Chemistry in 2022, researchers demonstrated that 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent inhibitory activity against several tyrosine kinases, including Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. These pathways are critical in regulating immune responses and cell growth, making them attractive targets for therapeutic intervention. The study reported that the compound inhibits JAK2 with an IC50 value of 0.5 nM, which is significantly more potent than existing inhibitors.

The structural features of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contribute to its high binding affinity to these kinases. The pyrazolo[3,4-d]pyrimidine core interacts with the ATP-binding site of the kinases, while the tolyl group provides additional hydrophobic interactions that stabilize the complex. This dual interaction mechanism not only enhances the compound's efficacy but also reduces off-target effects.

Moreover, preclinical studies have shown that 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant anti-inflammatory properties. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings suggest that 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is another area of interest. Studies have shown that the compound has a favorable half-life of approximately 8 hours and is well-absorbed after oral administration. Additionally, it exhibits moderate distribution throughout various tissues in vivo, suggesting potential for systemic therapy. The metabolic stability of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is also noteworthy, as it is primarily metabolized via cytochrome P450 enzymes without significant degradation into toxic intermediates.

Recent advances in computational chemistry have further enhanced our understanding of the interactions between 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and biological targets. Molecular docking studies have revealed that the compound binds to kinases with high specificity due to its optimized hydrogen bonding network and hydrophobic interactions. These insights have guided the design of next-generation analogs with improved pharmacological properties.

The potential applications of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine extend beyond oncology and inflammation. Emerging research suggests that this compound may also have neuroprotective effects. In vitro studies have shown that it can protect neurons from oxidative stress-induced damage by inhibiting reactive oxygen species (ROS) production. This finding opens up new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines has been refined over recent years to achieve higher yields and purity levels. One common synthetic route involves condensation reactions between appropriately substituted hydrazines and β-ketoesters under controlled conditions. The introduction of the tolyl group at the 1-position can be achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions.

The versatility of 1-o-tolyl-H-PYRAZOLO[34-D]-PYRIMIDIN -AMINE makes it a valuable scaffold for drug discovery programs. By modifying various substituents on its core structure, researchers can fine-tune its pharmacological properties to target specific diseases or conditions. For instance, replacing the tolyl group with other aromatic or heteroaromatic moieties can alter its binding affinity and selectivity profile.

In conclusion,CAS NO 925006 -64 -0and its corresponding product name,_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _,_ are significant contributions to modern pharmaceutical research._ Their unique structural features_and_potential therapeutic applications_make them_fascinating_subjects_of_study._ As_research_in this_field_continues_to_progress,_it_is_anticipated_that_more_enlightening_insights_will_be_gained_into_their_mechanisms_of_action_and_biomolecular_interactions._ These_findings_will undoubtedly_influence_the_design_of_future_drugs_and_treatments_for_various_human_diseases_and_conditions._

Recommended suppliers
Amadis Chemical Company Limited
(CAS:925006-64-0)1-o-tolyl-1H-pyrazolo3,4-dpyrimidin-4-amine
A1198070
Purity:99%
Quantity:1g
Price ($):494.0
Email